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The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of synthetic oligonucleotide

chemistry, particularly in the assembly of ribonucleic acid (RNA). Its primary role is to serve as

a robust and selectively removable protecting group for the 2'-hydroxyl function of

ribonucleosides during solid-phase synthesis. This guide provides an in-depth examination of

the TBDMS group's application, from the protection of nucleoside monomers to the final

deprotection of the synthesized oligonucleotide, tailored for researchers, scientists, and

professionals in drug development.

The Imperative for 2'-Hydroxyl Protection in RNA
Synthesis
Unlike DNA, RNA possesses a hydroxyl group at the 2' position of the ribose sugar. This

seemingly minor difference introduces significant synthetic challenges. The 2'-hydroxyl is a

nucleophile that can interfere with the phosphoramidite coupling reactions central to

oligonucleotide synthesis. More critically, under the basic conditions used for deprotection, it

can attack the adjacent internucleotide phosphate linkage, leading to rapid degradation of the

RNA chain. Therefore, effective protection of the 2'-hydroxyl group is paramount for the

successful chemical synthesis of RNA.

The ideal protecting group for this purpose must meet several criteria:

It must be introduced efficiently and selectively onto the 2'-hydroxyl of the ribonucleoside.
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It must be stable throughout the entire solid-phase synthesis cycle, which involves multiple

acidic and basic steps.

It must be removable under conditions that do not damage the newly synthesized

oligonucleotide chain.

The TBDMS group, introduced by Corey in 1972, has been widely adopted in RNA synthesis

because it effectively meets these requirements[1].

TBDMS in the Context of Phosphoramidite
Chemistry
Solid-phase oligonucleotide synthesis relies on the sequential addition of phosphoramidite

monomers to a growing chain attached to a solid support. For RNA synthesis, these monomers

are typically 5'-O-dimethoxytrityl (DMT), 2'-O-TBDMS protected ribonucleoside-3'-O-(β-

cyanoethyl-N,N-diisopropyl) phosphoramidites[2][3]. The bulky TBDMS group at the 2' position

provides steric hindrance that prevents unwanted side reactions and ensures the fidelity of the

3' to 5' phosphodiester linkages.

The synthesis cycle, illustrated below, is an automated process involving four key steps for

each nucleotide addition:

Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-

bound nucleoside.

Coupling: Activation of the incoming TBDMS-protected phosphoramidite monomer and its

reaction with the free 5'-hydroxyl of the growing chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants.

Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable

phosphate triester.

This cycle is repeated until the desired RNA sequence is assembled.
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Solid-Phase RNA Synthesis using TBDMS-protected monomers.

The Deprotection Cascade: Releasing the
Functional RNA
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support,

and all protecting groups—from the nucleobases, the phosphate backbone, and the 2'-

hydroxyls—must be removed. This is a multi-step process that must be performed with care to

avoid degradation of the RNA.

The deprotection strategy is typically a two-stage process:

Stage 1: Base and Phosphate Deprotection. The solid support is first treated with a basic

solution to cleave the oligonucleotide and remove the protecting groups from the exocyclic

amines of the nucleobases (e.g., phenoxyacetyl, acetyl) and the cyanoethyl groups from the

phosphates[3][4]. Common reagents for this step include mixtures of aqueous ammonia and

ethanol or, for faster deprotection, a mixture of aqueous ammonia and methylamine (AMA)[4]

[5]. It is crucial that the TBDMS group remains intact during this stage to prevent chain

cleavage.

Stage 2: 2'-O-TBDMS Group Removal. After the initial deprotection and purification, the

TBDMS groups are removed using a fluoride-containing reagent. The silicon-fluorine bond is

exceptionally strong, making fluoride ions highly effective for cleaving silyl ethers. The choice of

fluoride reagent is critical for achieving high yields of pure RNA.
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General workflow for the deprotection of TBDMS-protected RNA.

Comparative Analysis of TBDMS and Alternatives
While TBDMS is a widely used and reliable protecting group, it is not without its challenges.

The primary alternative is the 2'-O-triisopropylsilyloxymethyl (TOM) group[6][7]. A comparison

of their key features is essential for selecting the appropriate chemistry for a given application.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b150706?utm_src=pdf-body-img
https://atdbio.com/nucleic-acids-book/RNA-oligonucleotide-synthesis
https://www.glenresearch.com/media/productattach/t/b/tb_rna_tom_deprotection_20190625.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
TBDMS (tert-
butyldimethylsilyl)

TOM
(Triisopropylsilyloxymethy
l)

Steric Hindrance

High, can sometimes lead to

lower coupling efficiencies,

especially for long oligos[7][8].

Lower, due to the oxygen

spacer, resulting in higher

coupling efficiencies[7][8][9].

2' to 3' Migration

Can undergo migration under

basic conditions, leading to

2'-5' linkages[6][7][8].

Migration is prevented by the

acetal linkage[6][7][8].

Deprotection

Requires a dedicated fluoride

treatment step (e.g., TEA·3HF

or TBAF).

Removed under similar basic

conditions as base-labile

groups, simplifying the

workflow[7].

Monomer Availability
Widely available from multiple

suppliers in various forms[10].

Availability may be more

limited compared to TBDMS.

Compatibility
Compatible with a wide range

of modified bases.

Fully compatible with TBDMS-

protected minor bases[7][8].

The choice between TBDMS and TOM often depends on the specific requirements of the

synthesis, such as the desired length of the oligonucleotide and the need for simplified

deprotection protocols.

Experimental Protocols
Protocol 1: General Solid-Phase RNA Synthesis
This protocol assumes the use of a standard automated DNA/RNA synthesizer.

Monomer Preparation: Prepare 0.1 M solutions of 5'-DMT-2'-O-TBDMS-N-protected-

ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites in anhydrous

acetonitrile.

Activator: Use a 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-

tetrazole (BTT) in acetonitrile as the activator[4].
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Synthesis Cycle:

Detritylation: 3% trichloroacetic acid in dichloromethane.

Coupling: A 3-minute coupling time is recommended when using BTT as the activator, and

a 6-minute time for ETT[4].

Capping: Use standard capping reagents (e.g., Cap Mix A: acetic anhydride/lutidine/THF;

Cap Mix B: N-methylimidazole/THF).

Oxidation: 0.02 M iodine in THF/water/pyridine.

Post-Synthesis: After the final cycle, keep the terminal 5'-DMT group on for subsequent

cartridge purification ("DMT-on") or remove it on the synthesizer ("DMT-off"). Dry the solid

support thoroughly under a stream of argon.

Protocol 2: Cleavage and Deprotection using AMA
This is an "UltraFast" deprotection method.

Cleavage & Base Deprotection:

Transfer the dried solid support to a sealed vial.

Add 1.5 mL of a 1:1 mixture of concentrated aqueous ammonia and 40% aqueous

methylamine (AMA).

Heat the sealed vial at 65°C for 10 minutes[4].

Cool the vial, then transfer the supernatant to a new tube. Rinse the support with RNase-

free water and combine the liquids.

Evaporation: Evaporate the combined solution to dryness in a vacuum centrifuge.

Protocol 3: TBDMS Group Removal using TEA·3HF
This method is compatible with downstream DMT-on purification.
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Re-dissolution: Re-dissolve the dried, partially deprotected oligonucleotide from the previous

step in a suitable solvent.

Silyl Removal:

Add a solution of triethylamine trihydrofluoride (TEA·3HF)[3]. A common formulation is a

1.5:0.75:1 (v/v/v) mixture of TEA·3HF, N-methyl-2-pyrrolidinone (NMP), and triethylamine

(TEA)[3].

Incubate at 65°C for 90 minutes.

Quenching & Precipitation: Quench the reaction and precipitate the oligonucleotide using an

appropriate method, such as adding n-butanol.

Purification: Purify the final RNA product using methods like HPLC or cartridge purification

(e.g., Glen-Pak)[4].

Deprotection Step Reagent Typical Conditions Reference

Cleavage & Base

Deprotection

Ammonium Hydroxide

/ Ethanol (3:1)

4-17 hours at room

temperature
[3][4]

AMA

(Ammonia/Methylamin

e)

10 minutes at 65°C [4][5]

2'-O-TBDMS Removal
Tetrabutylammonium

Fluoride (TBAF)

1 M in THF, room

temperature, up to 24

hours

[5][11]

Triethylamine

Trihydrofluoride

(TEA·3HF)

1.5 M in NMP/TEA,

65°C, 90 minutes
[3]

Conclusion
The TBDMS group has been a workhorse in the field of chemical RNA synthesis for decades.

Its stability during the synthesis cycle and its selective removal via fluoride-based reagents

have enabled the routine production of high-quality RNA oligonucleotides for a vast range of
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research and therapeutic applications. While newer protecting groups like TOM offer

advantages in terms of coupling efficiency and simplified deprotection, the widespread

availability, extensive characterization, and proven reliability of TBDMS-based chemistry

ensure its continued importance in the field. A thorough understanding of its application, from

monomer protection to the nuances of the final deprotection steps, is crucial for any scientist

involved in the synthesis of RNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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